2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives typically involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction conditions can vary, but common catalysts include organocatalysts and metal-based catalysts. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature can range from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of these compounds often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are used in drug discovery.
Quinolinyl-pyrazoles: These compounds have similar pharmacological properties and are used in the development of new therapeutic agents.
Uniqueness
2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile is unique due to its complex structure, which allows for multiple functionalizations and interactions with various biological targets. This versatility makes it a valuable compound in scientific research and drug discovery .
Properties
Molecular Formula |
C29H22N6O3 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C29H22N6O3/c30-14-23-25(26-27(38-28(23)31)22-11-4-5-12-24(22)32-29(26)36)19-9-6-10-21(13-19)37-17-20-16-35(34-33-20)15-18-7-2-1-3-8-18/h1-13,16,25H,15,17,31H2,(H,32,36) |
InChI Key |
UWPMHTSVUAIFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=CC(=C3)C4C(=C(OC5=C4C(=O)NC6=CC=CC=C65)N)C#N |
Origin of Product |
United States |
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